

7-Nitro-1-Indanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Nitro-1-Indanone**

Cat. No.: **B573310**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known chemical and physical properties of **7-Nitro-1-Indanone**. It includes available experimental and predicted data, representative experimental protocols, and insights into its potential reactivity and biological significance based on related compounds. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

7-Nitro-1-Indanone is a nitro-substituted derivative of 1-indanone. The following table summarizes its key chemical and physical properties. It is important to note that while some data is available from chemical suppliers, much of the physical data, such as boiling point and density, are predicted values and should be treated as estimates until experimental verification.

Property	Value	Source
CAS Number	183061-37-2	[1] [2] [3]
Molecular Formula	C ₉ H ₇ NO ₃	[1] [2] [3]
Molecular Weight	177.16 g/mol	[1] [2] [3]
IUPAC Name	7-nitro-2,3-dihydro-1H-inden-1-one	[2]
Melting Point	Data not available	
Boiling Point	335.4 ± 31.0 °C (Predicted)	[4]
Density	1.396 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane. [5] Based on the parent compound, 1-indanone, it is expected to be more soluble in organic solvents than in water. [2]	
Appearance	Expected to be a yellow crystalline solid, similar to other nitro-indanone derivatives. [5]	

Spectroscopic Data

Detailed experimental spectroscopic data for **7-Nitro-1-Indanone** is not readily available in the public domain. However, based on the chemical structure and data for analogous compounds, the following spectral characteristics can be anticipated:

¹H NMR Spectroscopy

The proton NMR spectrum of **7-Nitro-1-Indanone** is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring will be influenced by the

electron-withdrawing nitro group and the carbonyl group, leading to downfield shifts. The methylene protons of the five-membered ring will likely appear as two triplets.

- Aromatic Protons (H-4, H-5, H-6): Expected in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the nitro and carbonyl groups.
- Methylene Protons (H-2, H-3): The two CH_2 groups are expected to appear as triplets in the aliphatic region, likely between δ 2.5 and 3.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

- Carbonyl Carbon (C-1): Expected to be the most downfield signal, typically in the range of δ 190-205 ppm.
- Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): These carbons will appear in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (C-7) will be significantly shifted.
- Aliphatic Carbons (C-2, C-3): These methylene carbons will be found in the upfield region of the spectrum, typically between δ 20-40 ppm.

A predicted ¹³C NMR spectrum for a nitro-indanone derivative in water suggests peaks around these regions, though the specific substitution pattern is not defined.[6]

Infrared (IR) Spectroscopy

The IR spectrum of **7-Nitro-1-Indanone** will be characterized by strong absorption bands corresponding to the carbonyl and nitro functional groups.

- C=O Stretch (Ketone): A strong, sharp peak is expected in the region of 1690-1715 cm^{-1} .
- N-O Stretch (Nitro group): Two strong bands are anticipated: an asymmetric stretch between 1500-1550 cm^{-1} and a symmetric stretch between 1300-1350 cm^{-1} .

- C-H Stretch (Aromatic): Peaks will be observed above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Peaks will be observed below 3000 cm^{-1} .

Mass Spectrometry

The mass spectrum of **7-Nitro-1-Indanone** should show a molecular ion peak (M^+) at $m/z = 177$. The fragmentation pattern would likely involve the loss of the nitro group (NO_2) and carbon monoxide (CO) from the parent ion.

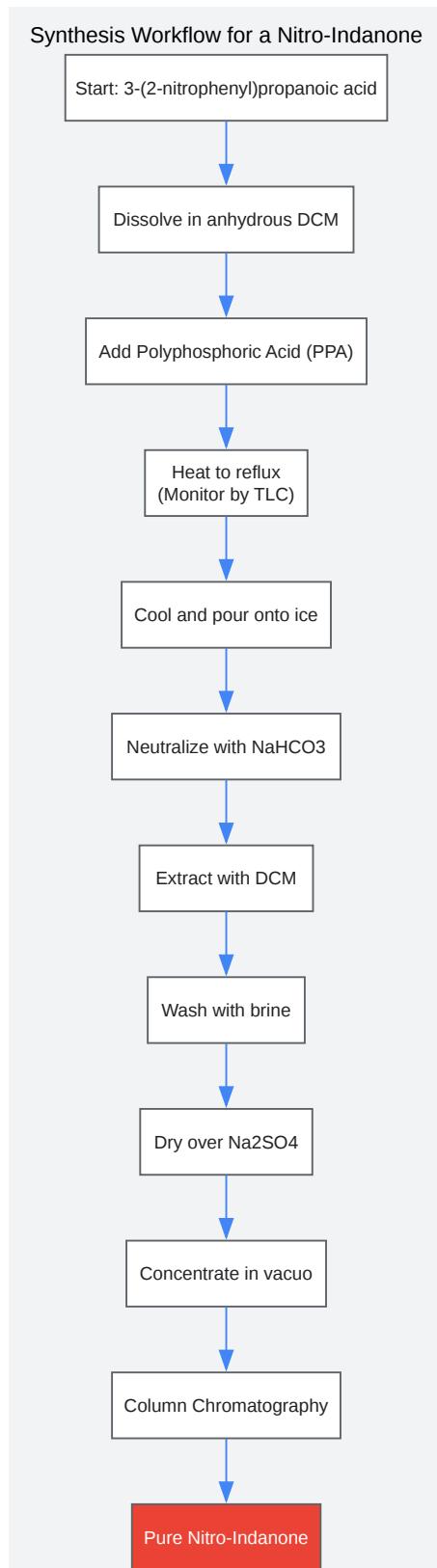
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **7-Nitro-1-Indanone** is not available in the reviewed literature, a representative procedure can be outlined based on the well-established intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropionic acid. This is a common and effective method for the synthesis of various indanones.^{[7][8]}

Representative Synthesis of a Nitro-Indanone via Intramolecular Friedel-Crafts Acylation

This protocol describes a general method that could be adapted for the synthesis of **7-Nitro-1-Indanone**, likely starting from 3-(2-nitrophenyl)propanoic acid.

Materials:


- 3-(2-nitrophenyl)propanoic acid
- Polyphosphoric acid (PPA) or an alternative dehydrating agent/Lewis acid (e.g., triflic acid)
- Dichloromethane (anhydrous)
- Ice
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

- Silica gel for column chromatography
- Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(2-nitrophenyl)propanoic acid in anhydrous dichloromethane.
- Reagent Addition: While stirring, slowly add an excess of polyphosphoric acid to the solution. The amount of PPA will need to be optimized, but a 10:1 weight ratio to the starting material is a common starting point.
- Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
- Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
- Washing: Wash the combined organic layers with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure nitro-indanone.

Workflow Diagram:

[Click to download full resolution via product page](#)

A representative workflow for the synthesis of a nitro-indanone.

Reactivity and Potential Applications

The reactivity of **7-Nitro-1-Indanone** is dictated by the interplay of its functional groups: the ketone, the aromatic nitro group, and the active methylene protons at the C-2 position.

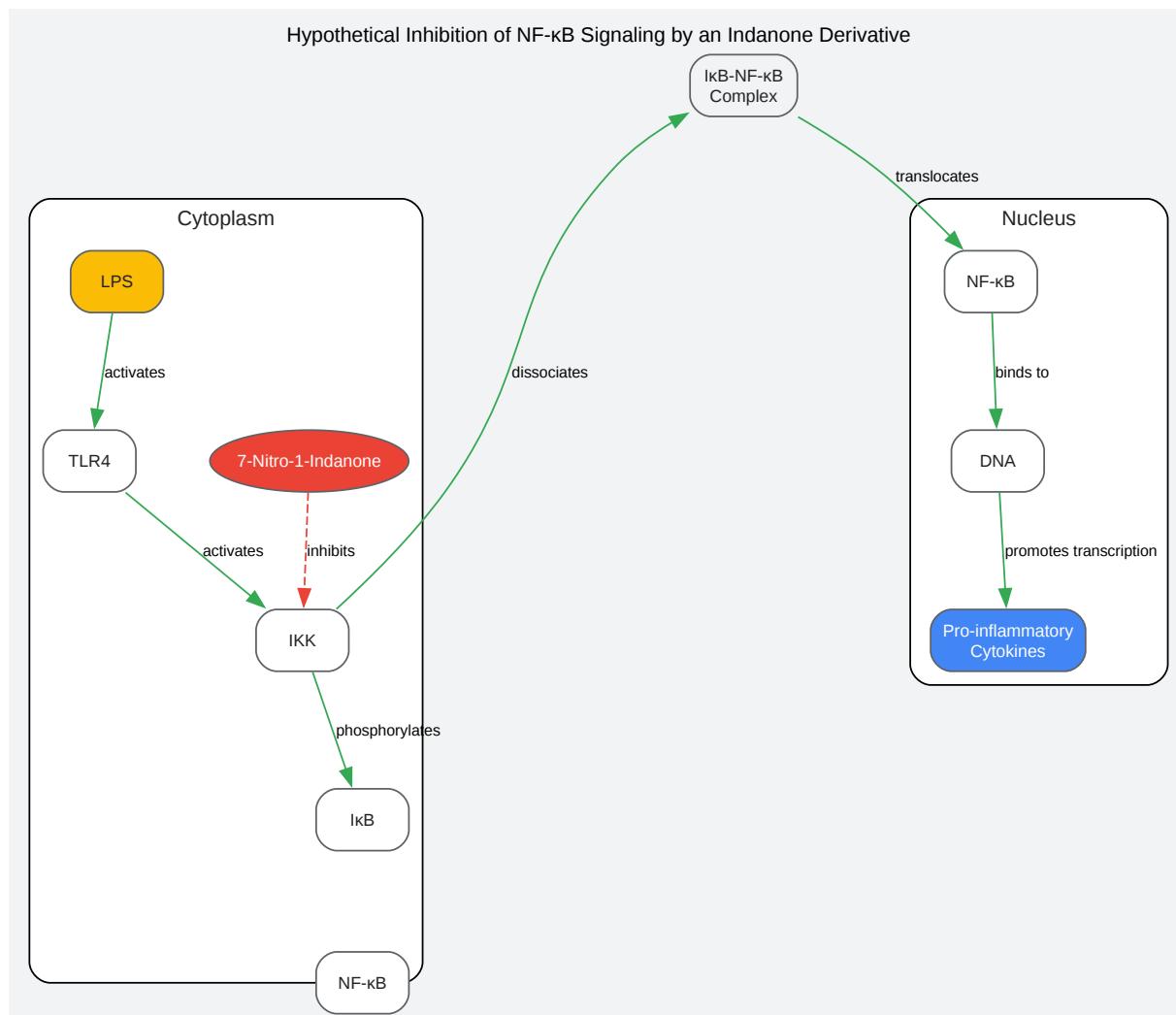
- Ketone Carbonyl Group: The carbonyl group can undergo typical ketone reactions, such as reduction to the corresponding alcohol (7-nitro-1-indanol), reductive amination, and aldol-type condensations at the alpha-position.
- Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it can be reduced to an amino group, which would open up a wide range of further chemical modifications, including diazotization and subsequent Sandmeyer-type reactions.
- Alpha-Methylene Protons: The protons on the carbon adjacent to the carbonyl group (C-2) are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as alkylation, acylation, and condensation reactions.

The indanone scaffold is a "privileged structure" in medicinal chemistry, and various derivatives have shown a broad range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.^{[7][9][10][11]} The presence of the nitro group could modulate these activities or introduce new pharmacological properties.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of **7-Nitro-1-Indanone** are not readily available, the broader class of indanone derivatives has been extensively investigated. It is plausible that **7-Nitro-1-Indanone** could exhibit similar biological effects.

Indanone derivatives have been reported to act as:


- Anti-inflammatory agents: By inhibiting pro-inflammatory cytokines and modulating signaling pathways such as NF- κ B and MAPK.^{[12][13][14]}
- Anticancer agents: By inducing apoptosis and cell cycle arrest in various cancer cell lines.
^[11]

- Neuroprotective agents: Notably, the drug Donepezil, used for the treatment of Alzheimer's disease, contains an indanone moiety and acts as an acetylcholinesterase inhibitor.[\[9\]](#)

The nitroaromatic group is also a common feature in various bioactive molecules, and its presence in the 7-position of the indanone scaffold could influence the compound's interaction with biological targets.

Hypothetical Signaling Pathway Involvement:

Based on the known activities of similar compounds, **7-Nitro-1-Indanone** could potentially modulate inflammatory signaling pathways. The diagram below illustrates a hypothetical mechanism of action where an indanone derivative inhibits the NF-κB signaling pathway.

[Click to download full resolution via product page](#)

A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of an indanone derivative.

Safety Information

7-Nitro-1-Indanone is classified with the signal word "Warning" and is associated with the following hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[\[2\]](#)

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety and handling information before working with any chemical. The information provided is based on publicly available data and may not be exhaustive. Experimental validation of predicted properties is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Nitro-1-indanone | 183061-37-2 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 7-Nitro-1-indanone | 183061-37-2 [sigmaaldrich.com]
- 4. 7-Nitro-1-indanone CAS#: 183061-37-2 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. NP-MRD: ^{13}C NMR Spectrum (1D, 201 MHz, H_2O , predicted) (NP0137740) [np-mrd.org]

- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 12. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [7-Nitro-1-Indanone: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b573310#7-nitro-1-indanone-chemical-properties\]](https://www.benchchem.com/product/b573310#7-nitro-1-indanone-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com